
Thalidomide-NH-CH2-COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-NH-CH2-COOH is a synthetic compound that has been widely studied for its potential therapeutic applications. It was first developed in the 1950s as a sedative and anti-nausea medication, but its use was discontinued due to severe birth defects associated with its usage. However, in recent years, Thalidomide-NH-CH2-COOH has been found to have several other beneficial properties that have led to its use in scientific research.
Mecanismo De Acción
The exact mechanism of action of Thalidomide-NH-CH2-COOH is not fully understood. However, it is known to bind to a protein called cereblon, which plays a role in regulating the activity of certain proteins in the cell. By binding to cereblon, Thalidomide-NH-CH2-COOH alters the activity of these proteins, leading to its therapeutic effects.
Biochemical and Physiological Effects
Thalidomide-NH-CH2-COOH has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines, which are involved in the inflammatory response. It also inhibits the activity of certain enzymes involved in angiogenesis, the process by which new blood vessels are formed. Additionally, Thalidomide-NH-CH2-COOH has been found to modulate the activity of immune cells, leading to its immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thalidomide-NH-CH2-COOH has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal lab conditions. Additionally, it has been extensively studied, and its properties and mechanisms of action are well understood. However, Thalidomide-NH-CH2-COOH also has some limitations. It is toxic at high doses and can cause severe birth defects in pregnant women. Therefore, caution must be exercised when handling and using this compound.
Direcciones Futuras
There are several future directions for the study of Thalidomide-NH-CH2-COOH. One promising area of research is its potential use in the treatment of cancer. Thalidomide-NH-CH2-COOH has been found to have anti-angiogenic properties, which make it a promising candidate for the treatment of tumors. Additionally, Thalidomide-NH-CH2-COOH has been found to have immunomodulatory effects, which could be useful in the treatment of certain types of cancer.
Another area of research is the development of new derivatives of Thalidomide-NH-CH2-COOH. By modifying the structure of Thalidomide-NH-CH2-COOH, researchers may be able to develop compounds with improved therapeutic properties and reduced toxicity.
Conclusion
Thalidomide-NH-CH2-COOH is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has anti-inflammatory, immunomodulatory, and anti-angiogenic properties, making it a promising candidate for the treatment of several diseases. While Thalidomide-NH-CH2-COOH has some limitations, its advantages make it a valuable tool for scientific research. Future research on Thalidomide-NH-CH2-COOH may lead to the development of new and improved therapies for a variety of diseases.
Métodos De Síntesis
The synthesis of Thalidomide-NH-CH2-COOH involves the reaction of phthalic anhydride with ammonia and then with potassium cyanide to form the intermediate compound, 3-(aminophthalimido) glutarimide. This intermediate compound is then reacted with acetic anhydride to yield Thalidomide-NH-CH2-COOH.
Aplicaciones Científicas De Investigación
Thalidomide-NH-CH2-COOH has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, immunomodulatory, and anti-angiogenic properties. These properties make it a promising candidate for the treatment of several diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6/c19-10-5-4-9(13(22)17-10)18-14(23)7-2-1-3-8(12(7)15(18)24)16-6-11(20)21/h1-3,9,16H,4-6H2,(H,20,21)(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGLFYOYKPSPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thalidomide-NH-CH2-COOH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2920334.png)
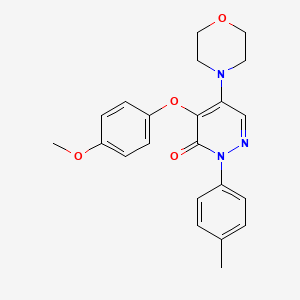
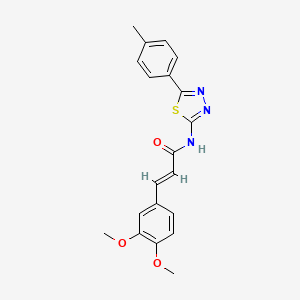
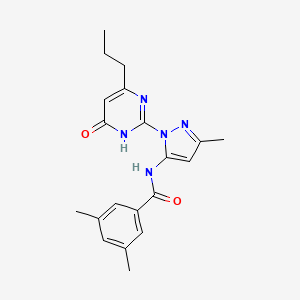
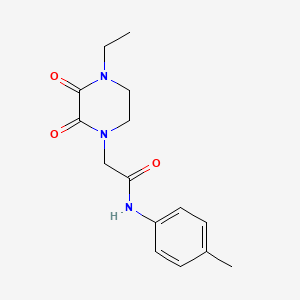
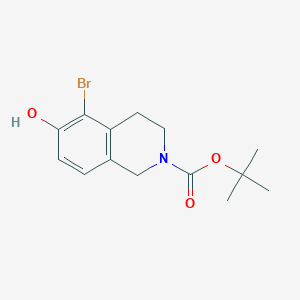
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2920343.png)
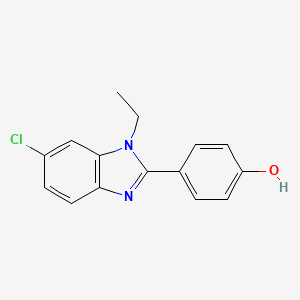
![(2R,3S)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride](/img/structure/B2920346.png)


![2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid](/img/structure/B2920350.png)
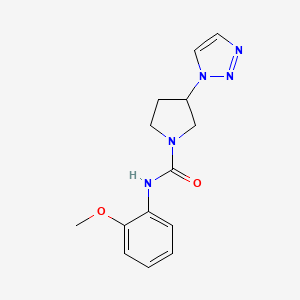
![5-Oxo-hexahydro-cyclopenta[c]pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-methyl ester](/img/structure/B2920356.png)